N'-[2-(4-chlorophenoxy)acetyl]-2,4-dimethoxybenzohydrazide
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Overview
Description
N’-[2-(4-chlorophenoxy)acetyl]-2,4-dimethoxybenzohydrazide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a chlorophenoxy group, an acetyl group, and a dimethoxybenzohydrazide moiety, making it a versatile molecule for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(4-chlorophenoxy)acetyl]-2,4-dimethoxybenzohydrazide typically involves the reaction of 4-chlorophenoxyacetic acid with thionyl chloride to form 4-chlorophenoxyacetyl chloride . This intermediate is then reacted with 2,4-dimethoxybenzohydrazide under controlled conditions to yield the final product . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of N’-[2-(4-chlorophenoxy)acetyl]-2,4-dimethoxybenzohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters, such as temperature, pressure, and reaction time, to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring helps in maintaining the consistency and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(4-chlorophenoxy)acetyl]-2,4-dimethoxybenzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
N’-[2-(4-chlorophenoxy)acetyl]-2,4-dimethoxybenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-(4-chlorophenoxy)acetyl]-2,4-dimethoxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[2-(4-chlorophenoxy)acetyl]-2-pyridinecarbohydrazide
- N’-[2-(4-chlorophenoxy)acetyl]cyclopropanecarbohydrazide
- 4-chlorophenoxyacetyl chloride
Uniqueness
N’-[2-(4-chlorophenoxy)acetyl]-2,4-dimethoxybenzohydrazide is unique due to the presence of both the chlorophenoxy and dimethoxybenzohydrazide groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N'-[2-(4-chlorophenoxy)acetyl]-2,4-dimethoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O5/c1-23-13-7-8-14(15(9-13)24-2)17(22)20-19-16(21)10-25-12-5-3-11(18)4-6-12/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJRAMLWTEQHLRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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